
Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,4-Diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative known for its significant role in organic synthesis and asymmetric catalysis. This compound is characterized by its unique structure, which includes two phenyl groups attached to the oxazole ring, contributing to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,4-Diphenyl-4,5-dihydrooxazole typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ®-2-amino-2-phenylethanol with benzoyl chloride under basic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of ®-2,4-Diphenyl-4,5-dihydrooxazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: ®-2,4-Diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of substituted oxazoles.
Reduction: Formation of amino alcohols.
Substitution: Introduction of various functional groups onto the phenyl rings, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
®-2,4-Diphenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of ®-2,4-Diphenyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The oxazoline ring and the phenyl groups play a crucial role in stabilizing these complexes, enhancing their reactivity and selectivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
(S)-2,4-Diphenyl-4,5-dihydrooxazole: The enantiomer of the ®-form, with similar properties but different chiral configuration.
2-Phenyl-4,5-dihydrooxazole: A simpler derivative with one phenyl group, used in similar applications but with different reactivity.
4,5-Dihydrooxazole: The parent compound without phenyl groups, less stable and less reactive compared to its phenyl-substituted derivatives.
Uniqueness: ®-2,4-Diphenyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of two phenyl groups, which enhance its stability and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric catalysis and other applications requiring high selectivity and efficiency.
Propiedades
Número CAS |
155242-42-5 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(4R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m0/s1 |
Clave InChI |
DTQJMAHDNUWGFH-AWEZNQCLSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


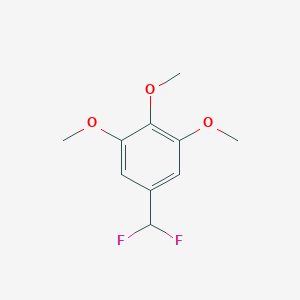
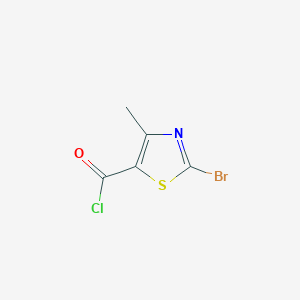

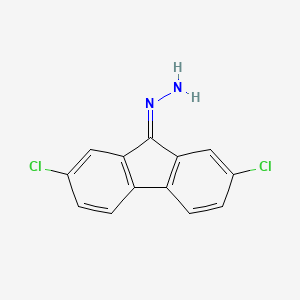
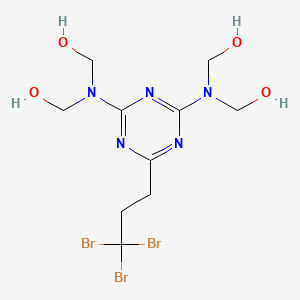
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
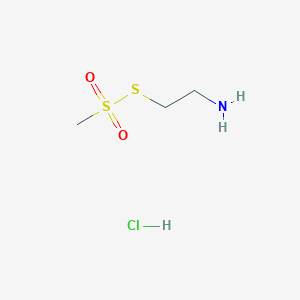
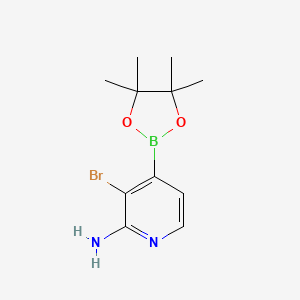

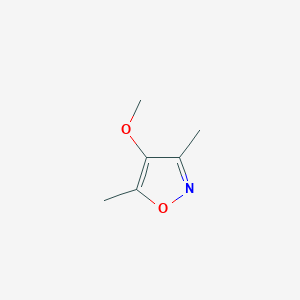


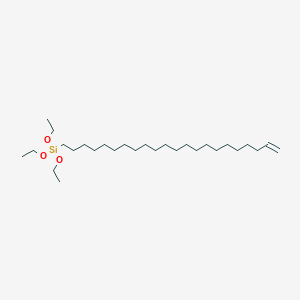
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
